Welcome to the BenchChem Online Store!
molecular formula C7H10N2O3S B8578058 1-Nitro-1-(1,3-thiazinan-2-ylidene)propan-2-one CAS No. 60516-79-2

1-Nitro-1-(1,3-thiazinan-2-ylidene)propan-2-one

Cat. No. B8578058
M. Wt: 202.23 g/mol
InChI Key: JXJSIKDCNZYDFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04015001

Procedure details

4.0 g of 2b was added in portions to 50 ml of acetic anhydride at 25°. The solution was heated at 95°-105° for 2 hours. Excess acetic anhydride was removed under reduced pressure to leave 5.0 g of a slightly gummy brown solid which was crystallized from ethyl acetate (after treatment with charcoal) to give 2 as a yellow-brown solid, m.p.: 110°-113°.
Name
2b
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[N+:1]([CH:4]=[C:5]1[NH:10][CH2:9][CH2:8][CH2:7][S:6]1)([O-:3])=[O:2].[C:11](OC(=O)C)(=[O:13])[CH3:12]>>[N+:1]([C:4](=[C:5]1[NH:10][CH2:9][CH2:8][CH2:7][S:6]1)[C:11](=[O:13])[CH3:12])([O-:3])=[O:2]

Inputs

Step One
Name
2b
Quantity
4 g
Type
reactant
Smiles
[N+](=O)([O-])C=C1SCCCN1
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated at 95°-105° for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Excess acetic anhydride was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to leave 5.0 g of a slightly gummy brown solid which
CUSTOM
Type
CUSTOM
Details
was crystallized from ethyl acetate (after treatment with charcoal)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C(C(C)=O)=C1SCCCN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.